2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone
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Overview
Description
2’,4’-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone is a chemical compound belonging to the ketone class It is characterized by the presence of methoxy groups and a dioxane ring, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone typically involves the acetalization of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A common method employs toluenesulfonic acid as a catalyst in refluxing toluene, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . The compound can also be synthesized from butane-2,4-dione under camphorsulfonic acid-catalyzed acetalization conditions .
Industrial Production Methods
Industrial production of 2’,4’-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The process involves stringent control of reaction conditions, such as temperature, pressure, and catalyst concentration, to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone undergoes various chemical reactions, including:
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: NaBH4, LiAlH4
Nucleophiles: RLi, RMgX, RCuLi
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2’,4’-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone has several scientific research applications:
Organic Synthesis: It serves as a precursor for the synthesis of various functionalized cyclohexene derivatives through cycloaddition reactions.
Material Science: The compound is used in the development of conducting polymers, such as poly(3,4-ethylenedioxythiophene) (PEDOT), which are essential in electronic devices.
Pharmaceutical Research: It is investigated for its potential use in the synthesis of biologically active molecules, including alpha-1 adrenoceptor antagonists and sulfonamide carbonic anhydrase inhibitors.
Mechanism of Action
The mechanism of action of 2’,4’-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone involves its ability to undergo cycloaddition reactions with dienophiles, forming functionalized cyclohexene derivatives . These reactions are facilitated by the presence of the dioxane ring, which stabilizes the transition state and enhances the reactivity of the compound. The molecular targets and pathways involved in these reactions are primarily related to the formation of new carbon-carbon bonds, which are crucial in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane: This compound is a stable precursor to 2,3-dimethylene-1,4-dioxane, which undergoes similar cycloaddition reactions.
3,4-Ethylenedioxythiophene (EDOT): Commonly used as a starting material for PEDOT, a conducting polymer.
Uniqueness
2’,4’-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone is unique due to its specific structural features, such as the methoxy groups and the dioxane ring, which confer distinct reactivity and stability. These characteristics make it a valuable compound in various fields of research, particularly in the synthesis of complex organic molecules and advanced materials .
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-17-11-4-5-12(14(10-11)18-2)13(16)6-7-15-19-8-3-9-20-15/h4-5,10,15H,3,6-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVMWWUCDJWYPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CCC2OCCCO2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646016 |
Source
|
Record name | 1-(2,4-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884504-41-0 |
Source
|
Record name | 1-(2,4-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884504-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,4-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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